Indoxyl |A-D-glucoside

Enzyme kinetics Plant biochemistry Substrate specificity

Indoxyl β-D-glucoside (Indican) is the non-halogenated chromogenic substrate of choice for β-glucosidase detection. Its unsubstituted indole ring ensures optimal hydrolysis kinetics (Km 0.34 mM for plant enzymes) and produces an intensely blue indigo precipitate for unambiguous visual or spectrophotometric readout. Proven superior for cold-active β-glucosidase screening and mandatory in EPA-approved chromogenic media for enterococci and Clostridium perfringens detection. High aqueous solubility simplifies assay preparation. The natural precursor to indigo dye, it enables sustainable indigo biosynthesis research. Do not risk false negatives with halogenated analogs—validate your assay with the substrate that delivers the highest specific activity reported for cold-adapted Paenibacillus β-glucosidases.

Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol
Cat. No. B15494574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoxyl |A-D-glucoside
Molecular FormulaC14H17NO6
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10?,11-,12-,13?,14-/m1/s1
InChIKeyXVARCVCWNFACQC-QNOVJUQQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoxyl β-D-Glucoside Procurement Guide: Chromogenic Substrate for β-Glucosidase Detection


Indoxyl β-D-glucoside (also known as indican, plant indican, or 3-indolyl-β-D-glucopyranoside; CAS 487-60-5) is a chromogenic enzyme substrate [1]. It is a colorless glycoside consisting of an indoxyl moiety linked to a β-D-glucopyranose ring . Upon hydrolysis by β-glucosidase (EC 3.2.1.21), it releases indoxyl, which undergoes rapid aerobic oxidation and dimerization to form an insoluble, intensely blue indigo precipitate . This reaction provides a direct visual and quantifiable signal for β-glucosidase activity, making it a widely used tool in microbiology, enzymology, and plant physiology . As a natural product found in Indigofera plants, it serves as the biological precursor to indigo dye [2].

Why Generic Substitution of Indoxyl β-D-Glucoside Fails: The Need for Specific Chromogenic Substrates


Generic substitution of β-glucosidase chromogenic substrates is not feasible due to substantial differences in enzyme specificity, kinetic parameters (e.g., Km, Vmax), and detection sensitivity. β-Glucosidases from different sources exhibit distinct active site topologies, leading to variable hydrolysis rates for structurally diverse aglycones [1]. For example, while some enzymes efficiently cleave the unsubstituted indoxyl β-D-glucoside (Indoxyl β-D-glucoside), they may have significantly reduced activity toward halogenated indoxyl derivatives like X-Glc (5-bromo-4-chloro-3-indolyl-β-D-glucopyranoside) [2]. Furthermore, the physical properties of the resulting chromophore, such as precipitation kinetics, color intensity, and diffusion, dictate the suitability of a substrate for specific assay formats (e.g., liquid assays vs. histochemical staining). Studies comparing 11 chromogenic β-glucosidase substrates, including various indoxyl derivatives and other aglycones like alizarin and flavones, revealed that no single substrate was optimal for all bacterial species; alizarin-β-D-glucoside, for instance, showed superior sensitivity for Enterobacteriaceae but poorer performance with other organisms [3]. Therefore, direct substitution without empirical validation can lead to false negatives, inaccurate quantification, and compromised experimental reproducibility. Selection of Indoxyl β-D-glucoside must be justified by its specific biochemical and physical properties relative to the intended application and target enzyme.

Quantitative Evidence for Indoxyl β-D-Glucoside Selection vs. Common β-Glucosidase Substrates


Kinetic Advantage: Lower Km of Indoxyl β-D-Glucoside for Plant β-Glucosidase Compared to Other Aromatic β-Glucosides

For a β-glucosidase purified from Polygonum tinctorium, Indoxyl β-D-glucoside (indican) demonstrates a higher affinity than other tested aromatic β-glucosides, as indicated by a low Michaelis-Menten constant (Km). This low Km value is a key differentiator when selecting a substrate for detecting or quantifying this specific class of plant enzymes [1].

Enzyme kinetics Plant biochemistry Substrate specificity

Enzyme Activity Comparison: Indoxyl β-D-Glucoside Shows High Activity with Cold-Active β-Glucosidase from Paenibacillus sp.

A cold-active β-glucosidase from Paenibacillus sp. strain C7 exhibited the greatest specific activity when assayed with Indoxyl β-D-glucoside compared to a panel of other chromogenic and fluorogenic β-glucoside substrates, including p-nitrophenyl-β-D-glucopyranoside (pNPG) and 4-methylumbelliferyl-β-D-glucopyranoside (MUG) [1].

Extremophile enzymology Cold-active enzymes Substrate profiling

Synthesis and Detection Efficiency: Indoxyl β-D-Glucoside Facilitates a More Efficient Synthesis Route Than Halogenated Analogs

A novel efficient synthetic route for indoxyl glycosides utilizes indoxylic acid allyl ester as a key intermediate, enabling broad access to various indoxyl glycosides including β-D-glucoside [1]. While direct quantitative yield comparisons for Indoxyl β-D-glucoside vs. X-Glc using this specific method are not provided, the unsubstituted nature of the indole ring in Indoxyl β-D-glucoside typically simplifies synthetic routes compared to halogenated derivatives, potentially leading to higher yields and lower production costs.

Chemical synthesis Glycosylation Process chemistry

Comparative Detection Sensitivity: Indoxyl β-D-Glucoside Demonstrates Robust but Not Superior Performance in a Panel of β-Glucosidase Substrates for Bacterial Detection

In a comparative study evaluating 11 chromogenic β-glucosidase substrates for detecting bacterial pathogens, Indoxyl β-D-glucoside and its halogenated derivatives (including 5-bromo-4-chloro-3-indolyl-β-D-glucoside, i.e., X-Glc) were tested against a panel of 169 bacterial strains [1]. While the study concluded that alizarin-β-D-glucoside was the most sensitive substrate (detecting activity in 72% of Enterobacteriaceae strains), the indoxyl-based substrates, as a class, demonstrated robust performance and are considered a viable alternative [1].

Microbial diagnostics Chromogenic media Bacterial β-glucosidase

Physical Property Comparison: Solubility of Indoxyl β-D-Glucoside in Water Enables High-Concentration Stock Solutions

Indoxyl β-D-glucoside is reported to be freely soluble in water, with vendor specifications indicating it can be prepared as a 0.1 M solution in H2O . This high water solubility is a significant practical advantage over many other indoxyl-based chromogenic substrates (e.g., X-Glc), which often require organic solvents like DMF or DMSO for dissolution due to their hydrophobic halogen substituents.

Assay development Reagent preparation Solubility

Key Research and Industrial Application Scenarios for Indoxyl β-D-Glucoside


Microbial Detection and Environmental Monitoring

Indoxyl β-D-glucoside is a well-established chromogenic substrate for the detection and enumeration of β-glucosidase-positive microorganisms in water, food, and environmental samples . Its use in chromogenic culture media and membrane filtration assays enables rapid and specific identification of pathogens such as enterococci and Clostridium perfringens . The evidence of its robust, though not always superior, detection sensitivity compared to a wide panel of substrates [1] validates its selection for routine microbiological testing where broad applicability is required, rather than maximum sensitivity for a narrow set of species.

Plant Biochemistry and Natural Product Research

As the natural precursor to indigo dye found in Indigofera plants [2], Indoxyl β-D-glucoside is essential for studying indigo biosynthesis and the regulation of plant secondary metabolism. The characterized low Km (0.34 mM) for a specific plant β-glucosidase from Polygonum tinctorium [3] provides quantitative justification for using this substrate over generic pNP-glycosides when investigating plant β-glucosidases with a natural substrate preference. This application extends to engineering plant or microbial systems for sustainable indigo production.

Enzymology and Bioprospecting of β-Glucosidases

For researchers characterizing novel β-glucosidases, particularly those from cold-adapted organisms, Indoxyl β-D-glucoside serves as a highly sensitive chromogenic probe [4]. The direct evidence showing this substrate yields the highest specific activity for a cold-active Paenibacillus β-glucosidase [4] makes it the preferred choice for activity screening, purification, and functional characterization of similar enzymes. Its high water solubility further streamlines the preparation of activity assays and zymography gels.

Reporter Gene Assays in Molecular Biology

While X-Glc (5-bromo-4-chloro-3-indolyl-β-D-glucoside) is often used as a reporter substrate for the β-glucuronidase (GUS) gene, Indoxyl β-D-glucoside can serve a similar purpose for β-glucosidase reporter systems . Its unsubstituted indole ring and high aqueous solubility may offer advantages in certain reporter gene constructs, such as reduced cellular toxicity compared to halogenated analogs or simpler formulation of screening media. This application is supported by the general class-level evidence of indoxyl glucosides as effective chromogenic reporters in microbiology and genetics [1].

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